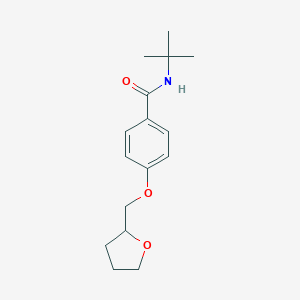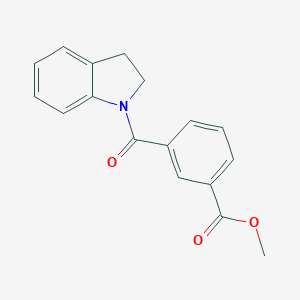![molecular formula C21H24N2O5 B250500 3-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250500.png)
3-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as MFB-0403 and belongs to the class of benzamide derivatives.
Mecanismo De Acción
The mechanism of action of MFB-0403 is not fully understood, but it is believed to act on various signaling pathways in the body. MFB-0403 has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to activate certain receptors that are involved in glucose metabolism and insulin signaling.
Biochemical and Physiological Effects:
MFB-0403 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MFB-0403 has also been shown to regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for diabetes. Additionally, MFB-0403 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MFB-0403 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to exhibit potent activity in various scientific research applications. However, there are also some limitations to using MFB-0403 in lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain applications. Additionally, MFB-0403 may have off-target effects that could interfere with the interpretation of results.
Direcciones Futuras
There are several future directions for the study of MFB-0403. One potential direction is to further investigate its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of MFB-0403 and its potential off-target effects. Finally, the synthesis method of MFB-0403 could be further optimized to improve the yield and purity of the final product.
Métodos De Síntesis
The synthesis of MFB-0403 involves the reaction between 3-nitrobenzoic acid and 2-methoxyphenol in the presence of thionyl chloride. The resulting product is then reacted with N-(tetrahydro-2-furanylmethyl)amine and acetic anhydride to obtain MFB-0403. The synthesis method of MFB-0403 has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
MFB-0403 has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. MFB-0403 has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of diabetes by regulating glucose metabolism. Additionally, MFB-0403 has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative disorders.
Propiedades
Fórmula molecular |
C21H24N2O5 |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
3-[[2-(2-methoxyphenoxy)acetyl]amino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H24N2O5/c1-26-18-9-2-3-10-19(18)28-14-20(24)23-16-7-4-6-15(12-16)21(25)22-13-17-8-5-11-27-17/h2-4,6-7,9-10,12,17H,5,8,11,13-14H2,1H3,(H,22,25)(H,23,24) |
Clave InChI |
FRNJGPAMIODJBE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3 |
SMILES canónico |
COC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250417.png)

![Methyl 3-[(2-chloroanilino)carbonyl]benzoate](/img/structure/B250420.png)
![Methyl 3-[(4-fluoroanilino)carbonyl]benzoate](/img/structure/B250425.png)

![Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250428.png)
![Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate](/img/structure/B250430.png)

![Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate](/img/structure/B250432.png)
![N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250433.png)
![Methyl 4-[ethyl(phenyl)carbamoyl]benzoate](/img/structure/B250436.png)
![Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate](/img/structure/B250438.png)
![N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250440.png)
![Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate](/img/structure/B250441.png)
